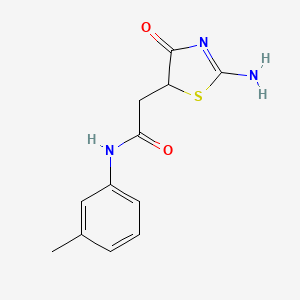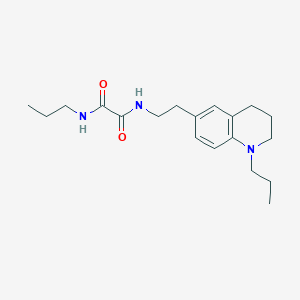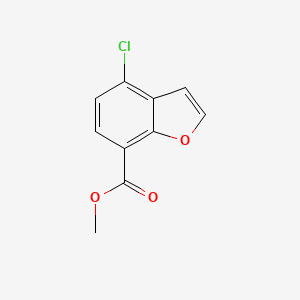
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a chemical compound with the molecular formula C12H12N2O2S It belongs to the class of thiazolidinones, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide typically involves the reaction of thiazolidinone derivatives with appropriate amines. One common method includes the condensation of 2-aminothiazolidin-4-one with m-tolyl acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic anhydride, and requires controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases, which are crucial for cell cycle regulation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-phenyl-acetamide
- 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-o-tolyl-acetamide
- (2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid
Uniqueness
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its m-tolyl group enhances its lipophilicity and may improve its ability to interact with biological membranes, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-3-2-4-8(5-7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUURQVXHVXLSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2907247.png)
![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)


![1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene](/img/structure/B2907251.png)
![(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2907252.png)
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2907253.png)
![4-cyclopropyl-3-[1-(4-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2907255.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)

![methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2907266.png)
![4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2907269.png)

